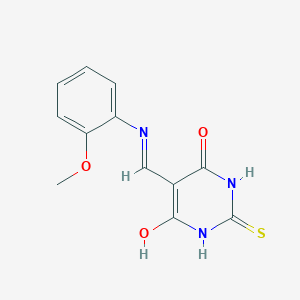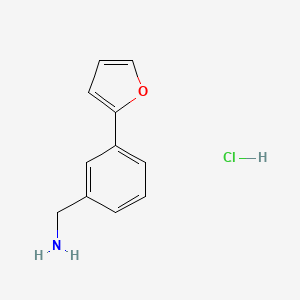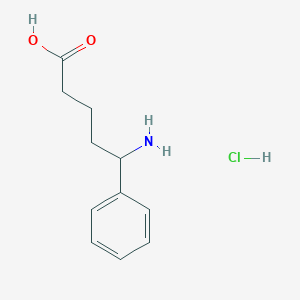
3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 .
Molecular Structure Analysis
The InChI code for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is 1S/C12H15NO2/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a powder at room temperature . It has a molecular weight of 205.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Analytical Methods for Quality Control
Derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, have been explored for their antimicrobial potential. Research into 3-quinolin-4-one propanoic acids has led to the development of analytical methods for the quality control of these promising active pharmaceutical ingredients. Techniques such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to address issues related to tautomeric forms and identify specific by-products of synthesis, ensuring the quality and efficacy of these compounds (Zubkov et al., 2016).
Antimicrobial Activity
The synthesis of derivatives through various chemical reactions has revealed some compounds' antimicrobial activity. For instance, the study of the reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards different chemical agents, including its antimicrobial evaluation, showcases the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Biosynthesis of Tetrahydroisoquinoline Alkaloids
In the realm of natural product synthesis, the catalytic asymmetric synthesis of amino acid components used in the biosynthesis of tetrahydroisoquinoline alkaloids highlights the importance of these compounds. The development of a synthetic route for these amino acids opens doors to exploring the biosynthetic pathways and potential pharmaceutical applications of tetrahydroisoquinoline alkaloids (Tanifuji et al., 2016).
pH-regulated Asymmetric Transfer Hydrogenation
Research into the asymmetric transfer hydrogenation of quinolines in water, where 1,2,3,4-tetrahydroquinolines serve as key structural elements, provides insights into the synthesis of optically pure compounds. This process is crucial for the pharmaceutical and agrochemical industries, illustrating the versatility and commercial significance of these compounds (Wang et al., 2009).
Safety and Hazards
The safety information for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZHKFEKQACGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)

![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)
![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)
![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)



![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)